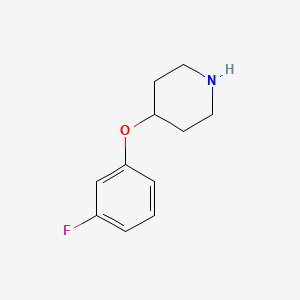

4-(3-Fluorophenoxy)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-fluorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUCMSHWWWCKEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594436 | |

| Record name | 4-(3-Fluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3202-35-5 | |

| Record name | 4-(3-Fluorophenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3202-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Fluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 4-(3-Fluorophenoxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Fluorophenoxy)piperidine is a key heterocyclic building block in modern medicinal chemistry. Its unique structural combination of a flexible piperidine ring and a fluorinated aromatic moiety imparts desirable physicochemical properties, making it a valuable scaffold in the design of novel therapeutic agents. This guide provides a comprehensive analysis of the structure of this compound, including its synthesis, spectroscopic characterization, and applications in drug discovery, with a particular focus on its role as a precursor to central nervous system (CNS) active compounds. The strategic incorporation of a fluorine atom on the phenoxy ring significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making a thorough understanding of its structure crucial for rational drug design.[1]

Molecular Structure and Properties

This compound is comprised of a saturated six-membered piperidine ring linked at the 4-position to a 3-fluorophenoxy group via an ether linkage. The presence of the basic nitrogen atom in the piperidine ring allows for the formation of salts, such as the commonly available hydrochloride salt.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₄FNO | PubChem |

| Molecular Weight | 195.23 g/mol | PubChem |

| Appearance | White solid (for hydrochloride salt) | [1] |

| CAS Number | 3202-36-6 (for hydrochloride salt) | [1] |

| SMILES | C1CNCCC1OC2=CC(=CC=C2)F | PubChemLite |

| InChI | InChI=1S/C11H14FNO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2 | PubChemLite |

Note: Some properties listed are for the hydrochloride salt, as data for the free base is less commonly reported.

The fluorine substituent at the meta-position of the phenyl ring is a key feature, influencing the electronic properties of the aromatic system and the overall lipophilicity of the molecule. This strategic fluorination can enhance metabolic stability by blocking potential sites of oxidation and can also modulate the pKa of the piperidine nitrogen, affecting its ionization state at physiological pH.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. The most common and practical methods involve the formation of the ether linkage between a piperidine precursor and a fluorinated phenol derivative.

Williamson Ether Synthesis

A primary and straightforward approach is the Williamson ether synthesis. This method involves the reaction of a deprotonated 4-hydroxypiperidine with a suitable 3-fluoro-halobenzene, or more commonly, the reaction of 3-fluorophenol with a 4-halopiperidine derivative. To facilitate the reaction with 4-hydroxypiperidine, a protecting group on the piperidine nitrogen, such as a tert-butyloxycarbonyl (Boc) group, is typically employed.

Experimental Protocol: Williamson Ether Synthesis

-

Protection of Piperidine: 4-Hydroxypiperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent such as dichloromethane (DCM) to yield N-Boc-4-hydroxypiperidine.

-

Deprotonation: The N-Boc-4-hydroxypiperidine is then deprotonated using a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to form the corresponding alkoxide.

-

Nucleophilic Substitution: 3-Fluoronitrobenzene is added to the reaction mixture. The alkoxide displaces the nitro group (or a halide in other variations) via nucleophilic aromatic substitution to form N-Boc-4-(3-fluorophenoxy)piperidine.

-

Deprotection: The Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an appropriate solvent, to yield the final product, this compound.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure compound.

References

A Senior Application Scientist's Guide to the Synthesis of 4-(3-Fluorophenoxy)piperidine

Abstract

4-(3-Fluorophenoxy)piperidine is a critical building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a multitude of therapeutic agents, particularly those targeting the central nervous system.[1][2] Its structure, which combines a piperidine ring with a fluorophenoxy moiety, imparts favorable pharmacokinetic properties such as enhanced lipophilicity and metabolic stability.[1][3] This guide provides an in-depth technical overview of the primary synthetic pathways to this valuable compound. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of established methods, including the Williamson ether synthesis and the Mitsunobu reaction. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of this important scaffold.

Introduction: Strategic Importance in Drug Discovery

The piperidine heterocycle is one of the most ubiquitous scaffolds in approved pharmaceuticals.[2] When coupled with a 3-fluorophenoxy group, the resulting molecule, this compound, becomes an attractive starting point for developing selective serotonin reuptake inhibitors (SSRIs) and other neuropharmacological agents.[1] The fluorine atom is a strategic addition; its high electronegativity can modulate the pKa of the piperidine nitrogen, influencing receptor binding affinity and metabolic pathways.[3] The synthesis of this compound, therefore, requires robust and scalable methods that can be reliably implemented in a drug discovery setting. The core challenge lies in the efficient formation of the aryl ether bond between the 3-fluorophenol and the 4-hydroxypiperidine core.

A crucial aspect of any synthesis is the management of the piperidine nitrogen's reactivity. To prevent unwanted side reactions, the nitrogen is typically protected with a suitable group, most commonly the tert-butoxycarbonyl (Boc) group.[4][5] This protecting group is stable under the basic or neutral conditions of ether formation and can be cleanly removed under acidic conditions in the final step.[6][7][8]

Pathway I: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for forming ethers.[9][10] It proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide or other suitable leaving group.[11] In the context of this compound synthesis, this involves the deprotonation of 3-fluorophenol to form a phenoxide, which then attacks an electrophilic 4-substituted piperidine.

Mechanistic Rationale and Key Parameters

The reaction is initiated by deprotonating 3-fluorophenol with a suitable base to generate the nucleophilic 3-fluorophenoxide ion. The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete and rapid deprotonation, driving the reaction forward. The phenoxide then attacks the N-Boc-4-hydroxypiperidine, which has been activated by converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate.

-

Base Selection: Sodium hydride (NaH) is a common choice due to its strength and the fact that the only byproduct is hydrogen gas. Weaker bases like potassium carbonate (K₂CO₃) can also be used, but may require higher temperatures or longer reaction times.

-

Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal as they solvate the cation of the base (e.g., Na⁺) without interfering with the nucleophilicity of the phenoxide.[10]

-

Leaving Group: While alkyl halides are traditional, activating the hydroxyl group of N-Boc-4-hydroxypiperidine as a sulfonate ester (e.g., tosylate or mesylate) creates an excellent leaving group for the SN2 displacement.[11]

Detailed Experimental Protocol

This protocol is a representative example based on established literature procedures.

Step 1: Synthesis of N-Boc-4-(3-Fluorophenoxy)piperidine

-

To a stirred suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add a solution of 3-fluorophenol (1.1 eq.) in anhydrous DMF (5 mL) dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

-

Add a solution of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.0 eq.) in anhydrous DMF (10 mL) to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench carefully by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield N-Boc-4-(3-fluorophenoxy)piperidine.

Step 2: Deprotection to Yield this compound

-

Dissolve the purified N-Boc-4-(3-fluorophenoxy)piperidine (1.0 eq.) in a solution of 4M HCl in 1,4-dioxane (10 vol).[8][12]

-

Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether and filter to collect the hydrochloride salt of the product.

-

To obtain the free base, dissolve the salt in water, basify with aqueous NaOH, and extract with dichloromethane. Dry the organic layer and concentrate to afford this compound.

Pathway II: The Mitsunobu Reaction

The Mitsunobu reaction provides an alternative and often milder route to ethers by activating an alcohol in situ.[13][14] It allows for the conversion of primary and secondary alcohols to a wide variety of functional groups, including phenyl ethers, typically with clean inversion of stereochemistry at the alcohol carbon.[15]

Mechanistic Rationale and Key Parameters

The reaction mechanism is complex but powerful.[14] Triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), form a phosphonium salt intermediate.[13] This intermediate activates the hydroxyl group of N-Boc-4-hydroxypiperidine, making it an excellent leaving group. The 3-fluorophenol, acting as the nucleophile, can then displace the activated hydroxyl group.

-

Reagents: The core reagents are the alcohol (N-Boc-4-hydroxypiperidine), the nucleophile (3-fluorophenol), triphenylphosphine (PPh₃), and an azodicarboxylate (DEAD or DIAD).[16]

-

Acidity of Nucleophile: The Mitsunobu reaction works best with nucleophiles that have a pKa of less than 13, making phenols ideal candidates.[14]

-

Solvent: Anhydrous THF is the most common solvent.

-

Work-up: A significant challenge of the Mitsunobu reaction is the removal of byproducts, namely triphenylphosphine oxide (TPPO) and the reduced hydrazine dicarboxylate.[17] Purification often requires careful chromatography.

Detailed Experimental Protocol

-

Dissolve N-Boc-4-hydroxypiperidine (1.0 eq.), 3-fluorophenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (15 vol) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution over 15-20 minutes, maintaining the internal temperature below 5 °C.[16]

-

Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with ethyl acetate and wash successively with 1M NaOH, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to separate the desired product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

-

The subsequent deprotection step follows the same procedure as described in the Williamson ether synthesis protocol.

Alternative Pathway: Buchwald-Hartwig C-O Coupling

For more challenging substrates or as a modern alternative, the Buchwald-Hartwig amination chemistry can be adapted for C-O bond formation.[18][19] This palladium-catalyzed cross-coupling reaction can form aryl ethers from aryl halides (or triflates) and alcohols.[20] In this scenario, one would couple 3-fluoro-bromobenzene with N-Boc-4-hydroxypiperidine. This method offers excellent functional group tolerance but requires careful optimization of the palladium catalyst, ligand, and base.[21] While powerful, it is often considered a secondary choice for this specific transformation due to the higher cost of reagents and the ready availability of the phenol component for SN2-type reactions.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends on several factors including scale, cost, available equipment, and the need for stereochemical control (though not relevant for this achiral target).

| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction | Buchwald-Hartwig Coupling |

| Reagents | Inexpensive base (NaH), sulfonyl chloride | PPh₃, DIAD/DEAD (costly, hazardous) | Pd catalyst, specialized ligand (costly) |

| Conditions | Requires heating (e.g., 80 °C) | Mild (0 °C to RT) | Requires heating, inert atmosphere |

| Byproducts | Inorganic salts (easily removed) | TPPO, hydrazine (difficult to remove) | Ligand/catalyst residues |

| Scalability | Generally high, well-established | Challenging due to byproduct removal | Can be scalable with process optimization |

| Advantages | Cost-effective, simple work-up | Mild conditions, good for sensitive substrates | Excellent functional group tolerance |

| Disadvantages | Harsher conditions, requires pre-activation | Stoichiometric, difficult purification | High cost, catalyst screening required |

Conclusion

The synthesis of this compound is most commonly and efficiently achieved via the Williamson ether synthesis, leveraging the reaction between 3-fluorophenol and an activated N-Boc-4-hydroxypiperidine derivative. This method is robust, scalable, and cost-effective. The Mitsunobu reaction offers a valuable, milder alternative, though it presents challenges in purification and reagent cost, making it more suitable for smaller-scale syntheses or when dealing with more delicate substrates. While palladium-catalyzed C-O coupling methods exist, they are typically not the primary choice for this specific target unless other synthetic constraints are present. A successful synthesis campaign will always begin with the protection of the piperidine nitrogen, followed by the core etherification reaction, and conclude with a clean deprotection to yield the final, valuable building block for drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scientificupdate.com [scientificupdate.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 12. reddit.com [reddit.com]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 15. Mitsunobu Reaction [organic-chemistry.org]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dspace.mit.edu [dspace.mit.edu]

The Versatile Scaffold: A Technical Guide to the Mechanism of Action of 4-(3-Fluorophenoxy)piperidine and Its Derivatives in Neuropharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Fluorophenoxy)piperidine is a key chemical scaffold in modern medicinal chemistry, serving as a foundational structure for a diverse range of centrally acting agents. While detailed public data on the specific binding affinities and functional potencies of the parent molecule are not extensively documented, its utility as a precursor for potent and selective monoamine transporter ligands is well-established. This guide provides an in-depth analysis of the inferred mechanism of action of this compound, drawing upon the extensive structure-activity relationship (SAR) data from its numerous derivatives. We will explore its role in the development of selective serotonin reuptake inhibitors (SSRIs), dopamine transporter (DAT) inhibitors, and other neuropharmacological agents. This document will further provide detailed, field-proven experimental protocols for the characterization of such compounds, offering a comprehensive resource for researchers in neuroscience and drug discovery.

Introduction: The Significance of the this compound Scaffold

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for various pharmacophoric elements.[1] When combined with a phenoxy moiety, the resulting phenoxypiperidine structure becomes a privileged scaffold for engaging with a variety of biological targets, most notably the monoamine transporters. The introduction of a fluorine atom at the 3-position of the phenoxy ring, as in this compound, offers several advantages in drug design, including enhanced metabolic stability and altered electronic properties that can fine-tune binding interactions.[2]

This compound has been widely utilized as a key intermediate in the synthesis of novel therapeutic agents targeting neurological and psychiatric disorders.[2] Its structural simplicity and synthetic accessibility make it an ideal starting point for the exploration of chemical space around critical central nervous system (CNS) targets.

Inferred Primary Mechanism of Action: A Focus on Monoamine Transporters

Based on the pharmacological profiles of its numerous derivatives, the primary mechanism of action of compounds derived from the this compound scaffold is the inhibition of monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[3] Inhibition of these transporters leads to an increase in the extracellular concentration of these neurotransmitters, a mechanism that underlies the therapeutic effects of many antidepressants, anxiolytics, and psychostimulants.

Interaction with the Serotonin Transporter (SERT)

The this compound scaffold is a common structural motif in selective serotonin reuptake inhibitors (SSRIs).[2] The phenoxy group can mimic aspects of the serotonin molecule, allowing it to bind to the active site of SERT. The piperidine ring serves to orient the molecule within the binding pocket and can be further substituted to enhance affinity and selectivity. The 3-fluoro substituent can modulate the electronic distribution of the phenoxy ring, potentially influencing key interactions with amino acid residues in the transporter.

Interaction with the Dopamine Transporter (DAT)

Derivatives of this compound have also been developed as potent and selective DAT inhibitors.[4] In this context, the phenoxy and piperidine moieties are thought to occupy regions of the DAT binding site that accommodate the phenyl and amino groups of dopamine. Structure-activity relationship studies have shown that modifications to the piperidine nitrogen are crucial for tuning DAT affinity and selectivity over other monoamine transporters.[5]

Dual and Triple Reuptake Inhibition

The versatility of the this compound scaffold allows for the development of compounds with broader activity profiles, including dual serotonin-norepinephrine reuptake inhibitors (SNRIs) and triple reuptake inhibitors (TRIs) that also block DAT.[6] Such agents are of significant interest for treating a wider range of symptoms in depression and other mood disorders.

The following diagram illustrates the general principle of monoamine transporter inhibition by a ligand derived from the this compound scaffold.

Figure 1. General mechanism of monoamine transporter inhibition.

Structure-Activity Relationships (SAR): Guiding Principles for Drug Design

The development of potent and selective monoamine transporter inhibitors from the this compound scaffold is guided by key structure-activity relationships.

| Structural Modification | Impact on Activity | Rationale |

| Substitution on Piperidine Nitrogen | High impact on affinity and selectivity for DAT, SERT, and NET. | The substituent interacts with a region of the transporter binding pocket that is critical for determining selectivity.[5] |

| Position of Fluorine on Phenoxy Ring | Modulates potency and metabolic stability. | The electronic properties of the fluorine atom can influence key hydrogen bonding and electrostatic interactions within the binding site.[1] |

| Linker between Piperidine and other moieties | Can convert SNRIs to TRIs. | The length and flexibility of a linker can alter the orientation of the pharmacophore, enabling or disabling interactions with different transporters.[7] |

Experimental Protocols for Characterization

The following protocols are standard methods for evaluating the interaction of novel compounds with monoamine transporters.

Radioligand Binding Assays

These assays determine the affinity of a test compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.

Protocol: Competitive Radioligand Binding Assay for SERT, DAT, and NET

-

Preparation of Membranes:

-

Homogenize brain tissue (e.g., rat striatum for DAT, cortex for SERT and NET) or cells expressing the transporter of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL.

-

-

Assay Procedure:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

A range of concentrations of the test compound (e.g., this compound derivative).

-

A fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

-

Membrane preparation.

-

-

Incubate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2. Workflow for a competitive radioligand binding assay.

Synaptosomal Uptake Assays

These functional assays measure the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

Protocol: [³H]Neurotransmitter Uptake Assay in Rat Brain Synaptosomes

-

Preparation of Synaptosomes:

-

Dissect and homogenize the brain region of interest (e.g., striatum for dopamine uptake) in ice-cold 0.32 M sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (the synaptosomal fraction) in a physiological buffer (e.g., Krebs-Ringer buffer) containing a monoamine oxidase inhibitor to prevent neurotransmitter degradation.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound or vehicle for 10-20 minutes at 37°C.

-

Initiate uptake by adding a low concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine).

-

Allow the uptake to proceed for a short period (typically 1-5 minutes).

-

Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Measure the radioactivity accumulated in the synaptosomes using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC₅₀).

-

Figure 3. Workflow for a synaptosomal uptake assay.

Conclusion

This compound stands as a testament to the power of scaffold-based drug discovery in modern neuroscience. While the parent molecule itself may be considered a building block rather than a final drug candidate, its structural features provide an exceptional foundation for the development of a wide array of monoamine transporter inhibitors. The insights gained from the extensive structure-activity relationship studies of its derivatives continue to guide the design of novel CNS agents with improved efficacy and selectivity. The experimental protocols detailed in this guide provide a robust framework for the pharmacological characterization of such compounds, empowering researchers to further unravel the complexities of neurotransmitter modulation and to develop the next generation of treatments for neurological and psychiatric disorders.

References

- 1. scientificupdate.com [scientificupdate.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Fluorophenoxy)piperidine

Introduction

4-(3-Fluorophenoxy)piperidine is a versatile heterocyclic compound that has garnered significant interest within the pharmaceutical and neuroscience research sectors. Its structural motif, featuring a piperidine ring linked to a fluorinated phenyl group via an ether linkage, makes it a valuable building block in the synthesis of novel therapeutic agents.[1] The incorporation of a fluorine atom can modulate key physicochemical properties, influencing the compound's lipophilicity, basicity, and metabolic stability, which are critical parameters in drug design and development.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, with a focus on the practical experimental methodologies for their determination and the scientific rationale behind these choices. The primary audience for this document includes researchers, medicinal chemists, and drug development professionals who require a deep understanding of this compound's characteristics for their work.

Core Physicochemical Profile

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. For this compound, these properties dictate its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Identity and Structure

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₄FNO

-

Molecular Weight: 195.23 g/mol

-

CAS Number: 3202-36-6 (for the hydrochloride salt)[1]

-

Appearance: Typically a white solid in its hydrochloride salt form.[1]

The structural features of this compound, particularly the basic piperidine nitrogen and the lipophilic fluorophenoxy group, are the primary determinants of its chemical behavior.

Table 1: Summary of Key Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | Value (Free Base - Predicted) | Value (Hydrochloride Salt - Experimental/Predicted) | Significance in Drug Development |

| Molecular Formula | C₁₁H₁₄FNO | C₁₁H₁₄FNO · HCl[1] | Defines the elemental composition and molecular mass. |

| Molecular Weight | 195.23 g/mol | 231.69 g/mol | Influences diffusion, bioavailability, and formulation. |

| Melting Point (°C) | Not available | Not available (expected to be a solid)[1] | Important for formulation, stability, and purity assessment. |

| Boiling Point (°C) | Not available | Not applicable | Relevant for purification and handling of the free base. |

| pKa | ~8.5 - 9.5 (Estimated) | Not applicable | Governs the degree of ionization at physiological pH, affecting solubility, permeability, and receptor binding. |

| logP | 2.1 (Predicted)[2] | Not applicable | A measure of lipophilicity, which influences membrane permeability, protein binding, and metabolism. |

| logD at pH 7.4 | < 2.1 (Estimated) | Not applicable | The effective lipophilicity at physiological pH, a more relevant predictor of in vivo behavior than logP for ionizable compounds. |

| Aqueous Solubility | Low (Predicted) | Higher than free base (Predicted) | Crucial for dissolution and absorption; impacts formulation strategies. |

| Organic Solvent Solubility | Generally soluble | Varies | Important for synthesis, purification, and formulation. |

Experimental Determination of Physicochemical Properties

This section details the experimental protocols for determining the key physicochemical properties of this compound. The methodologies are presented with an emphasis on the underlying scientific principles and practical considerations.

Melting Point Determination

The melting point is a critical indicator of a compound's purity and identity. For crystalline solids like this compound hydrochloride, a sharp melting range suggests high purity.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

-

-

Rationale: This technique provides a precise measurement of the temperature range over which the solid-to-liquid phase transition occurs. Impurities typically depress and broaden the melting range.

Acid Dissociation Constant (pKa) Determination

The pKa of the piperidine nitrogen in this compound is a crucial parameter as it determines the extent of ionization at physiological pH. This, in turn, significantly impacts the compound's solubility, membrane permeability, and interaction with biological targets.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation:

-

A standard solution of this compound hydrochloride of known concentration (e.g., 0.01 M) is prepared in deionized water.

-

A standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), is prepared.

-

-

Titration Procedure:

-

A known volume of the amine hydrochloride solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

The NaOH solution is added in small, precise increments from a burette.

-

The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The equivalence point is determined from the inflection point of the curve.

-

The pKa is the pH at the half-equivalence point, where the concentrations of the protonated and neutral forms of the amine are equal.

-

-

Causality: This method directly measures the change in proton concentration as the basic piperidine nitrogen is deprotonated by the strong base. The resulting titration curve provides a precise determination of the pKa.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP and logD) Assessment

Lipophilicity is a key determinant of a drug's ability to cross biological membranes. For an ionizable compound like this compound, it is essential to distinguish between the partition coefficient (logP) of the neutral species and the distribution coefficient (logD) at a specific pH.

Experimental Protocol: Shake-Flask Method for logP/logD

-

System Preparation:

-

A biphasic system of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4 for logD) is prepared. The two phases are pre-saturated with each other.

-

-

Sample Preparation: A known concentration of this compound is dissolved in the aqueous phase.

-

Partitioning:

-

A known volume of the aqueous solution containing the compound is mixed with an equal volume of n-octanol in a sealed container.

-

The mixture is agitated vigorously for a set period to allow for partitioning equilibrium to be reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

-

Concentration Measurement: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation:

-

logP: log ([Concentration in Octanol] / [Concentration in Aqueous Phase]) for the neutral species.

-

logD: log ([Total Concentration in Octanol] / [Total Concentration in Aqueous Phase]) at a specific pH.[3]

-

-

Rationale: This classic method directly measures the partitioning of the compound between a lipophilic and a hydrophilic phase, providing a direct measure of its lipophilicity. For ionizable compounds, determining logD at physiological pH (7.4) is more predictive of in vivo behavior than logP.[3][4]

Solubility Determination

The solubility of a compound in aqueous and organic media is critical for its absorption and formulation. The hydrochloride salt of this compound is expected to have higher aqueous solubility than the free base.

Experimental Protocol: Equilibrium Solubility Method

-

Sample Preparation: An excess amount of this compound hydrochloride is added to a known volume of the solvent (e.g., water, methanol, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Processing: The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as HPLC with UV detection.

-

Rationale: This method ensures that the measured concentration represents the true equilibrium solubility of the compound in the given solvent at the specified temperature.

Analytical Characterization and Stability Assessment

Analytical techniques are essential for confirming the identity, purity, and stability of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of pharmaceutical compounds and for identifying and quantifying any impurities.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

-

Chromatographic System:

-

Column: A C18 stationary phase is commonly used for compounds of this polarity.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., determined by UV-Vis spectroscopy).

-

-

Sample Preparation: A solution of this compound hydrochloride of known concentration is prepared in a suitable diluent (e.g., mobile phase).

-

Analysis: The sample solution is injected into the HPLC system, and the chromatogram is recorded.

-

Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound. The ¹H NMR spectrum of the hydrochloride salt would show characteristic signals for the aromatic protons, the piperidine ring protons, and the proton on the nitrogen.[5]

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electrospray ionization (ESI) is a suitable technique for this type of molecule.

Stability Studies

Understanding the stability of this compound under various stress conditions is crucial for determining its shelf-life and appropriate storage conditions.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[6]

-

Stress Conditions: Solutions of the compound are subjected to various stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature.

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid and solution at a high temperature (e.g., 60-80 °C).

-

Photodegradation: Exposure to UV and visible light.

-

-

Analysis: The stressed samples are analyzed by a stability-indicating HPLC method at various time points. The method should be capable of separating the parent compound from all degradation products.

-

Rationale: This approach helps to elucidate the degradation pathways and to ensure that the analytical method used for stability testing is specific and can accurately measure the concentration of the intact drug in the presence of its degradants. The ether linkage and the piperidine ring are potential sites for degradation.[7][8]

Caption: Workflow for forced degradation and stability assessment.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, and a thorough understanding of its physicochemical properties is paramount for its successful application in drug discovery and development. This guide has provided an in-depth overview of the key properties of this molecule and has detailed the experimental methodologies required for their determination. By employing these robust analytical techniques, researchers can gain the necessary insights to optimize the development of new and effective therapeutic agents based on this promising chemical scaffold.

References

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - this compound hydrochloride (C11H14FNO) [pubchemlite.lcsb.uni.lu]

- 3. acdlabs.com [acdlabs.com]

- 4. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. This compound(HCl)(3202-36-6) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. biosynce.com [biosynce.com]

- 8. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to 4-(3-Fluorophenoxy)piperidine in Central Nervous System Drug Discovery

Abstract

The piperidine ring is a ubiquitous and invaluable scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its conformational flexibility and ability to engage with a wide array of biological targets have cemented its status as a "privileged" structure. When combined with a fluorinated phenoxy moiety, specifically in the form of 4-(3-Fluorophenoxy)piperidine, it gives rise to a chemical entity of significant interest in the pursuit of novel therapeutics for central nervous system (CNS) disorders. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical development of this compound, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into its role as a key building block, detail its synthesis and characterization, and explore its application in the development of next-generation neuropharmacological agents.

Introduction: The Strategic Importance of the 4-Aryloxypiperidine Motif

The design of CNS-active drugs presents a formidable challenge, requiring a delicate balance of physicochemical properties to ensure blood-brain barrier penetration, target engagement, and a favorable safety profile. The 4-aryloxypiperidine scaffold has emerged as a particularly successful motif in this arena. The piperidine ring provides a three-dimensional structure that can be readily functionalized to optimize binding to specific receptors and transporters. The introduction of an aryl ether linkage at the 4-position offers a vector for exploring structure-activity relationships (SAR) and fine-tuning properties such as lipophilicity and metabolic stability.

The incorporation of a fluorine atom, particularly on the phenyl ring, is a well-established strategy in medicinal chemistry. The unique properties of fluorine, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pKa, conformation, metabolic stability, and binding affinity. In the context of this compound, the placement of the fluorine atom at the meta position of the phenoxy ring introduces specific electronic effects that can modulate the molecule's interaction with its biological targets.

This guide will illuminate the journey of this compound from a chemical novelty to a valuable tool in the medicinal chemist's arsenal.

Discovery and Historical Context: A Building Block for Neuropharmacology

While a singular, seminal publication detailing the initial discovery of this compound remains elusive in publicly accessible literature, its emergence can be traced through the patent landscape of the late 20th century, closely tied to the development of potent and selective neuropharmacological agents. The synthesis and investigation of various fluorinated aryl piperidine derivatives were driven by the quest for improved treatments for depression, anxiety, and other CNS disorders.

The structural motif of a fluorophenoxy group linked to a piperidine ring appears in patents for compounds targeting the serotonin and dopamine systems. For instance, the development of selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor antagonists often involved the exploration of a wide range of substituted piperidine analogs.[1] It is highly probable that this compound was first synthesized and characterized within the confidential research programs of pharmaceutical companies as a key intermediate or a member of a compound library aimed at identifying novel CNS drug candidates.

Its commercial availability as a research chemical, with the hydrochloride salt assigned CAS number 3202-36-6, signifies its recognized value as a versatile building block for further chemical exploration. The historical significance of this compound, therefore, lies not in a celebrated discovery but in its quiet and persistent contribution to the iterative process of drug design and development.

Synthesis and Characterization: Constructing the Core Scaffold

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction or a variation of the Williamson ether synthesis. These methods provide a reliable and scalable route to this important intermediate.

Synthetic Pathways

A plausible and efficient synthetic route involves the coupling of 4-hydroxypiperidine with an activated 3-fluorophenyl derivative. Two primary strategies are outlined below:

Method A: Nucleophilic Aromatic Substitution (SNAr) with an Activated Fluorophenyl Ring

This approach utilizes a 3-fluorophenyl ring activated by an electron-withdrawing group, such as a nitro group, to facilitate nucleophilic attack by the hydroxyl group of 4-hydroxypiperidine.

References

An In-Depth Technical Guide to 4-(3-Fluorophenoxy)piperidine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. When combined with the privileged piperidine scaffold, a ubiquitous feature in numerous approved drugs, the resulting fluorinated piperidine derivatives represent a class of high-value intermediates for drug discovery. 4-(3-Fluorophenoxy)piperidine, in particular, has emerged as a critical building block, primarily in the development of novel therapeutics targeting the central nervous system (CNS). Its unique structural combination of a flexible piperidine ring, a lipophilic phenoxy linker, and a strategically placed fluorine atom provides a versatile platform for synthesizing a new generation of selective and efficacious drugs. This guide offers a comprehensive technical overview of this compound, its identifiers, physicochemical properties, synthesis, applications, and analytical characterization.

Part 1: Core Chemical Identity and Properties

Chemical Identifiers

The compound is most commonly supplied and utilized as its hydrochloride salt to enhance stability and solubility in aqueous media.

| Identifier | This compound Hydrochloride | This compound (Free Base) |

| CAS Number | 3202-36-6[1] | Information not readily available |

| IUPAC Name | This compound;hydrochloride | This compound |

| Molecular Formula | C₁₁H₁₅ClFNO[2] | C₁₁H₁₄FNO[3] |

| Molecular Weight | 231.69 g/mol [2] | 195.23 g/mol |

| PubChem CID | 45074923[1] | 16731692 (for 2-fluoro isomer) |

| MDL Number | MFCD08445760[2] | Varies by supplier |

| Canonical SMILES | C1CNCCC1OC2=CC(=CC=C2)F.Cl[2] | C1CNCCC1OC2=CC(=CC=C2)F[3] |

| InChI Key | WRTHTGNXSSACJM-UHFFFAOYSA-N[2] | ADUCMSHWWWCKEK-UHFFFAOYSA-N[3] |

Physicochemical Properties

Experimentally determined physicochemical data for this compound is not extensively published. The following table includes information from commercial suppliers and predicted values.

| Property | Value |

| Appearance | White solid (for hydrochloride salt)[1] |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and DMSO. Low solubility in water is likely for the free base. The hydrochloride salt exhibits improved aqueous solubility. |

| Storage Conditions | Store at 0-8°C[1] |

Part 2: Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction or a Williamson ether synthesis. A common and efficient laboratory-scale synthesis involves the reaction of a protected 4-hydroxypiperidine with 1-fluoro-3-iodobenzene or a similar activated aryl halide, followed by deprotection.

General Synthetic Workflow

A representative synthetic pathway starts from commercially available N-Boc-4-hydroxypiperidine and 3-fluorophenol.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on common organic synthesis methodologies.

Step 1: Synthesis of N-Boc-4-(3-fluorophenoxy)piperidine

-

To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq.), 3-fluorophenol (1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-4-(3-fluorophenoxy)piperidine. The causality for using the Mitsunobu reaction lies in its mild conditions and high efficiency for forming the ether linkage between the secondary alcohol of the piperidine and the phenol.

Step 2: Deprotection to this compound

-

Dissolve the N-Boc-4-(3-fluorophenoxy)piperidine (1.0 eq.) in a solution of 4M HCl in 1,4-dioxane or a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The crude product can be carried forward to the next step or purified by recrystallization or chromatography. This acid-labile deprotection is a standard and robust method for removing the Boc protecting group, ensuring a high yield of the desired secondary amine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude this compound free base in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

To this solution, add a solution of HCl in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white solid. Salt formation is a critical final step for improving the handling, stability, and aqueous solubility of the amine product.

Part 3: Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly those targeting CNS disorders.[1] Its structural features make it an attractive scaffold for modulating interactions with various receptors and transporters in the brain.

Dopamine D4 Receptor Antagonists

Recent research has highlighted the role of the this compound moiety in the development of potent and selective dopamine D4 receptor antagonists. These compounds are being investigated for their potential in treating neuropsychiatric disorders. The 3-fluorophenoxy group has been shown to be a key pharmacophore, contributing significantly to the binding affinity at the D4 receptor.

Serotonin Reuptake Inhibitors (SSRIs)

The piperidine ring is a common structural motif in many selective serotonin reuptake inhibitors (SSRIs) used to treat depression and anxiety. The incorporation of the 3-fluorophenoxy group can enhance the lipophilicity of the molecule, which is a critical factor for brain penetration and can influence the overall pharmacokinetic profile of the drug candidate.[1]

Structure-Activity Relationship (SAR) Insights

In various SAR studies, the position of the fluorine atom on the phenoxy ring has been shown to be critical for biological activity. The meta-position (3-fluoro) often provides a different pharmacological profile compared to the ortho- or para-isomers. This is due to the electronic effects of the fluorine atom influencing the pKa of the phenoxy oxygen and the overall conformation of the molecule, thereby affecting its interaction with the target protein.

Part 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound. The following are expected analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the piperidine ring and the aromatic protons of the 3-fluorophenoxy group. The protons on the piperidine ring adjacent to the nitrogen will appear as multiplets in the downfield region (around 2.5-3.5 ppm). The proton at the 4-position of the piperidine ring, attached to the ether oxygen, will also be a multiplet, typically further downfield (around 4.0-4.5 ppm). The aromatic protons will appear as a complex multiplet pattern in the aromatic region (around 6.5-7.5 ppm) due to the fluorine substitution.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the piperidine ring and the 3-fluorophenoxy group. The carbon attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F). The other aromatic carbons will show smaller two- and three-bond couplings to the fluorine.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of the piperidine ring, with common losses of fragments from the ring and the phenoxy substituent. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The protonated molecule [M+H]⁺ would have an m/z of approximately 196.1132.[3]

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2950 cm⁻¹

-

N-H stretching (secondary amine): A weak to medium band around 3300-3500 cm⁻¹ (for the free base)

-

C-O-C stretching (aryl ether): Strong bands in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric)

-

C-F stretching: A strong band typically in the range of 1000-1400 cm⁻¹

Part 5: Safety and Handling

As with all laboratory chemicals, this compound hydrochloride should be handled with appropriate safety precautions.

-

Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fumes. Wash hands and exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

This compound is a strategically important and versatile building block in the design and synthesis of novel drug candidates, particularly for CNS targets. Its unique combination of a piperidine scaffold and a fluorinated phenoxy moiety provides medicinal chemists with a powerful tool to fine-tune the pharmacological and pharmacokinetic properties of new therapeutic agents. A thorough understanding of its chemical identity, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective application in advancing the frontiers of drug discovery.

References

The Biological Versatility of Novel Fluorophenoxy Piperidines: A Technical Guide for Drug Discovery Professionals

Introduction: The Piperidine Scaffold and the Rise of Fluorophenoxy Derivatives

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and biologically active natural products.[1][2] Its conformational flexibility and ability to form diverse molecular interactions make it a highly sought-after component in the design of novel therapeutics.[2] In recent years, the incorporation of a fluorophenoxy moiety onto the piperidine core has garnered significant attention. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of novel fluorophenoxy piperidine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals.

Synthetic Strategies for Novel Fluorophenoxy Piperidines

The synthesis of fluorophenoxy piperidine derivatives often begins with commercially available building blocks such as 4-(3-fluorophenoxy)piperidine hydrochloride or 4-(2-fluorophenoxy)piperidine hydrochloride.[4][5] These serve as versatile intermediates for the creation of a diverse library of compounds.[4] A common synthetic route involves the N-alkylation or N-arylation of the piperidine nitrogen with various functionalized side chains. For instance, the reaction of a fluorophenoxy piperidine with a substituted benzyl halide can yield N-benzyl piperidine derivatives.[6] Another approach involves the ring-opening of epoxides with the piperidine nitrogen to introduce hydroxypropyl linkers, which can be further modified.[7]

Exemplary Synthetic Scheme:

A general and adaptable synthetic route to novel fluorophenoxy piperidines involves a multi-step process. The synthesis of racemic products can start from commercially available piperidinol and epoxide starting materials.[7] The epoxide ring opening by the piperidine affords a diol product.[7]

Diverse Biological Activities and Therapeutic Potential

Fluorophenoxy piperidine derivatives have demonstrated a remarkable range of biological activities, targeting various receptors, transporters, and enzymes. This section will delve into some of the most promising therapeutic areas for these compounds.

Central Nervous System (CNS) Activity

The lipophilic nature of the fluorophenoxy group often enhances the ability of these compounds to cross the blood-brain barrier, making them attractive candidates for treating CNS disorders.[4]

-

Dopamine, Serotonin, and Norepinephrine Transporter Inhibition: A series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines have been synthesized and evaluated for their affinity to the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[6] Several of these compounds displayed low nanomolar affinity for DAT with a broad range of SERT/DAT selectivity, suggesting their potential as pharmacotherapeutic agents for conditions like cocaine addiction.[6]

-

Serotonin 5-HT1A Receptor Antagonism: The piperidine scaffold is a key component in antagonists of the serotonin 5-HT1A receptor.[8] By modifying the substituents on the piperidine and the attached side chains, researchers have developed potent antagonists.[8] The O-desmethyl analogue of a known 5-HT1A antagonist proved to be the most potent in one study.[8]

-

Histamine H3 Receptor Antagonism: Piperidine analogues have been investigated as histamine H3 receptor antagonists.[9] The replacement of a piperazine scaffold with a piperidine ring has been shown to modulate the in vitro potency of these compounds.[9]

-

α7 Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Piperidine-spirooxadiazole derivatives have been identified as antagonists of the α7 nAChR, which plays a role in inflammation.[10] Lead compounds from these series have shown IC50 values in the low micromolar range with selectivity over other nAChR subtypes.[10]

Anti-Tuberculosis Activity

Tuberculosis remains a significant global health threat, and the discovery of novel anti-tubercular agents is crucial.[7] Direct screening of compound libraries has identified piperidinol derivatives with promising anti-tuberculosis activity.[7] Optimization of these hits has led to the synthesis of compounds with good activity, although in vivo side effects have been observed in some cases, potentially due to the pharmacology of the aryl piperidinol core.[1][7]

Anticancer Activity

The piperidine scaffold is present in numerous anticancer agents.[1] Fluorophenoxy piperidine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[8] The mechanisms of action are diverse and can include the induction of apoptosis and the modulation of key signaling pathways.

Analgesic and Antiplatelet Activity

Piperidine derivatives are known to exhibit analgesic properties, potentially through the inhibition of prostaglandin signaling pathways.[11] Additionally, certain derivatives have shown significant antiplatelet aggregation activity.[11] For instance, one study found that a dimethoxyphenyl-substituted piperidinium bromide was a potent inhibitor of platelet aggregation.[11]

Experimental Protocols and Methodologies

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of fluorophenoxy piperidines.

In Vitro Assays

This assay determines the binding affinity of a compound to the dopamine transporter.

Materials:

-

Cell membranes from HEK293 cells expressing the human dopamine transporter (hDAT).

-

Radioligand: [³H]WIN 35,428.

-

Test compound (novel fluorophenoxy piperidine).

-

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Culture hDAT-expressing HEK293 cells and harvest them. Homogenize the cells in ice-cold binding buffer and centrifuge to pellet the cell membranes.[6]

-

Assay Setup: In a 96-well plate, add binding buffer (for total binding) or a non-labeled DAT inhibitor (for non-specific binding), varying concentrations of the test compound, the radioligand, and the prepared cell membrane suspension.[6]

-

Incubation: Incubate the plate at 4°C for 2-3 hours to allow binding to reach equilibrium.[6]

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound and unbound radioligand.[6]

-

Quantification: Place the filters in scintillation vials and count the radioactivity.[6]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

This assay is a colorimetric method to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv strain.

-

Middlebrook 7H9 broth supplemented with OADC.

-

Test compound.

-

Alamar Blue reagent.

-

96-well microplates.

Procedure:

-

Bacterial Culture: Grow M. tuberculosis H37Rv to mid-log phase.

-

Compound Dilution: Prepare serial dilutions of the test compound in a 96-well plate.

-

Inoculation: Add the bacterial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 5-7 days.

-

Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for another 24 hours.

-

Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., A549 lung cancer cells).[12]

-

Cell culture medium.

-

Test compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours).[12]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[12]

In Vivo Assays

This assay measures the extent to which a compound binds to and occupies the histamine H3 receptor in the brain of a living animal.

Materials:

-

Male Wistar rats.

-

Non-radiolabeled tracer with high affinity for the H3 receptor (e.g., GSK189254).[5]

-

Test compound (H3 receptor antagonist).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification.

Procedure:

-

Tracer Characterization: Characterize the brain regional distribution, dose-dependency, and time course of the tracer uptake in rats.[5]

-

Compound Administration: Administer the test compound to the rats at various doses.

-

Tracer Administration: After a specific time, administer the tracer intravenously.[5]

-

Brain Tissue Collection: Euthanize the animals at a predetermined time and collect different brain regions (e.g., striatum, frontal cortex, cerebellum).

-

Quantification: Quantify the concentration of the tracer and the test compound in the brain tissue and plasma using LC-MS/MS.[5]

-

Occupancy Calculation: Calculate receptor occupancy using the ratio of total binding (in a region with high receptor density like the striatum) to non-specific binding (in a region with low receptor density like the cerebellum).[5]

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of fluorophenoxy piperidines is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds.

| Compound Class | Biological Target | Key Structural Features for Activity | Potency (IC50/Ki) | Reference |

| N-Benzyl Piperidines | Dopamine Transporter (DAT) | Substituents on the N-benzyl side chain | Low nanomolar range for DAT affinity | [6] |

| Piperidine-spirooxadiazoles | α7 Nicotinic Acetylcholine Receptor | Spirooxadiazole moiety | 3.3 µM to 13.7 µM | [10] |

| Piperidinol Analogs | Mycobacterium tuberculosis | Chlorophenoxy and trifluoromethylphenyl groups | MIC of 1.5 µg/mL for the initial hit | [7] |

| Piperidine Derivatives | Platelet Aggregation | Dimethoxyphenyl substitution | IC50 = 0.06 mM | [11] |

Signaling Pathways and Mechanisms of Action

The diverse biological effects of fluorophenoxy piperidines are a result of their interaction with specific signaling pathways.

α7 Nicotinic Acetylcholine Receptor (nAChR) Signaling

The α7 nAChR is a ligand-gated ion channel that is highly permeable to calcium ions.[2] Antagonism of this receptor by fluorophenoxy piperidine derivatives can block the influx of calcium and the subsequent activation of downstream signaling cascades, which are implicated in inflammatory responses.[2][10]

Caption: Antagonism of the α7 nAChR by fluorophenoxy piperidines.

Histamine H3 Receptor Signaling

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters.[13] Antagonists of the H3 receptor block this inhibitory effect, leading to increased neurotransmitter release.[13]

Caption: Mechanism of action of fluorophenoxy piperidine H3 receptor antagonists.

Conclusion and Future Directions

Novel fluorophenoxy piperidines represent a versatile and promising class of compounds with a wide range of biological activities. Their potential applications in CNS disorders, infectious diseases, cancer, and pain management warrant further investigation. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, elucidating their precise mechanisms of action, and conducting comprehensive in vivo studies to validate their therapeutic potential. The continued exploration of the structure-activity relationships of fluorophenoxy piperidines will undoubtedly lead to the discovery of new and improved drug candidates.

References

- 1. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of dipiperidines as new antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo receptor occupancy assay of histamine H₃ receptor antagonist in rats using non-radiolabeled tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nwmedj.org [nwmedj.org]

- 13. Influence of the Novel Histamine H3 Receptor Antagonist/Inverse Agonist M39 on Gastroprotection and PGE2 Production Induced by (R)-Alpha-Methylhistamine in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

early-stage research on 4-(3-Fluorophenoxy)piperidine derivatives

An In-depth Technical Guide to Early-Stage Research on 4-(3-Fluorophenoxy)piperidine Derivatives

Authored by: A Senior Application Scientist

Abstract

The this compound scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of novel therapeutics targeting the central nervous system (CNS).[1][2] Its unique combination of a basic piperidine nitrogen and a lipophilic fluorophenoxy group makes it an attractive building block for agents designed to modulate key neurotransmitter systems.[1] This guide provides an in-depth analysis of the early-stage research landscape for these derivatives, covering synthetic strategies, detailed structure-activity relationship (SAR) studies, and the core pharmacological evaluation protocols necessary for their advancement. We will delve into the rationale behind experimental design, focusing on the development of ligands for dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders.[1][3][4]

Introduction: The Strategic Value of the this compound Core

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, prized for its ability to impart favorable physicochemical properties and serve as a scaffold for diverse functionalization.[2][3] When combined with a 4-(3-fluorophenoxy) moiety, the resulting core structure offers several strategic advantages in drug design:

-

CNS Penetration: The fluorophenoxy group enhances lipophilicity, a critical factor for crossing the blood-brain barrier and engaging CNS targets.[1]

-

Metabolic Stability: The fluorine atom can block potential sites of metabolism on the phenyl ring, improving the pharmacokinetic profile of the molecule.

-